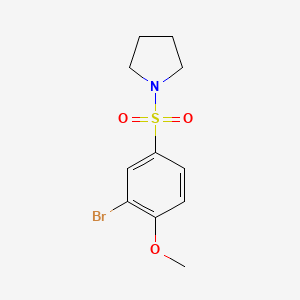

1-((3-Bromo-4-methoxyphenyl)sulfonyl)pyrrolidine

CAS No.: 332354-62-8

Cat. No.: VC1981473

Molecular Formula: C11H14BrNO3S

Molecular Weight: 320.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 332354-62-8 |

|---|---|

| Molecular Formula | C11H14BrNO3S |

| Molecular Weight | 320.2 g/mol |

| IUPAC Name | 1-(3-bromo-4-methoxyphenyl)sulfonylpyrrolidine |

| Standard InChI | InChI=1S/C11H14BrNO3S/c1-16-11-5-4-9(8-10(11)12)17(14,15)13-6-2-3-7-13/h4-5,8H,2-3,6-7H2,1H3 |

| Standard InChI Key | GYINHXUIFCYFJX-UHFFFAOYSA-N |

| SMILES | COC1=C(C=C(C=C1)S(=O)(=O)N2CCCC2)Br |

| Canonical SMILES | COC1=C(C=C(C=C1)S(=O)(=O)N2CCCC2)Br |

Introduction

Basic Identification and Properties

1-((3-Bromo-4-methoxyphenyl)sulfonyl)pyrrolidine is identified by the CAS Number 332354-62-8 and possesses the molecular formula C11H14BrNO3S with a molecular weight of 320.20 g/mol . The compound's SMILES notation (COc1ccc(cc1Br)S(=O)(=O)N1CCCC1) represents its chemical structure in computer-readable format, enabling computational analyses and database searches . This compound is categorized as a sulfonamide derivative, specifically a sulfonylpyrrolidine, with potential applications in medicinal chemistry and as a building block in organic synthesis.

Table 1. Basic Physicochemical Properties of 1-((3-Bromo-4-methoxyphenyl)sulfonyl)pyrrolidine

| Property | Value | Source |

|---|---|---|

| CAS Number | 332354-62-8 | |

| Molecular Formula | C11H14BrNO3S | |

| Molecular Weight | 320.20 g/mol | |

| Physical State | Not specified (likely solid) | - |

| Purity (Commercial) | NLT 97% |

Structural Characteristics

The molecular architecture of 1-((3-Bromo-4-methoxyphenyl)sulfonyl)pyrrolidine consists of three principal components: a pyrrolidine ring, a sulfonyl group, and a 3-bromo-4-methoxyphenyl moiety. The pyrrolidine ring is a five-membered heterocycle containing one nitrogen atom. This nitrogen is directly bonded to the sulfonyl group, which serves as a linker to the aromatic component of the molecule. The phenyl ring features two key substituents: a bromine atom at position 3 and a methoxy group at position 4 .

This structural configuration is particularly noteworthy because the combination of the electron-withdrawing bromine atom and the electron-donating methoxy group creates an interesting electronic distribution across the aromatic ring. The sulfonyl group's strong electron-withdrawing character influences the nitrogen's nucleophilicity in the pyrrolidine ring, which has implications for both the compound's reactivity and potential biological interactions.

Chemical Reactivity

The reactivity of 1-((3-Bromo-4-methoxyphenyl)sulfonyl)pyrrolidine is largely governed by its functional groups. The bromine atom at the 3-position of the phenyl ring represents a reactive site for various transformations, particularly cross-coupling reactions such as Suzuki, Stille, or Heck reactions, which could allow for further structural modifications. The methoxy group provides opportunity for demethylation reactions, which could yield hydroxyl derivatives with altered properties.

The sulfonyl group connecting the pyrrolidine and phenyl portions is relatively stable under physiological conditions but may be susceptible to hydrolysis under strong basic or acidic conditions. The pyrrolidine nitrogen, although somewhat deactivated by the electron-withdrawing sulfonyl group, may still participate in reactions typical of tertiary amines, such as quaternization with alkyl halides or oxidation.

Comparison with Structurally Related Compounds

Several compounds share structural similarities with 1-((3-Bromo-4-methoxyphenyl)sulfonyl)pyrrolidine, providing valuable context for understanding its potential properties and applications. Notably, the piperidine analogue (1-((3-Bromo-4-methoxyphenyl)sulfonyl)piperidine) differs only in the size of the heterocyclic ring (six-membered versus five-membered) . This subtle structural change may influence binding affinity to biological targets, metabolic stability, and physicochemical properties.

Table 2. Structural Comparison of 1-((3-Bromo-4-methoxyphenyl)sulfonyl)pyrrolidine with Related Compounds

Another notable structural analogue is 1-((3-bromo-4-fluorophenyl)sulfonyl)pyrrolidine, where the methoxy group is replaced with a fluorine atom . This substitution likely alters the electronic properties of the aromatic ring and may influence the compound's lipophilicity, metabolic stability, and target binding characteristics.

Recent Research Developments

While specific research focusing exclusively on 1-((3-Bromo-4-methoxyphenyl)sulfonyl)pyrrolidine is limited in the available literature, broader research on sulfonylpyrrolidines and related compounds provides context for potential applications. Recent advances in synthetic methodologies for pyrrolidine derivatives, such as photoinduced chloroamination cyclization of allenes bearing tethered sulfonylamido groups, demonstrate continued interest in developing novel routes to functionalized pyrrolidines .

Additionally, research into pyrrolidine-containing compounds has shown promising results in areas such as antimicrobial activity. For instance, natural compounds derived from pyrrole (structurally related to pyrrolidine) have demonstrated antibacterial activity against various pathogens, suggesting potential applications for synthetic pyrrolidine derivatives like 1-((3-Bromo-4-methoxyphenyl)sulfonyl)pyrrolidine in addressing bacterial resistance challenges .

Future Research Directions

Several promising avenues exist for future research involving 1-((3-Bromo-4-methoxyphenyl)sulfonyl)pyrrolidine:

-

Structure-activity relationship studies to determine how modifications to the core structure influence biological activity

-

Evaluation of potential enzyme inhibition capabilities, particularly against targets where other sulfonamide derivatives have shown efficacy

-

Exploration of the bromine atom as a reactive site for further functionalization through cross-coupling reactions

-

Assessment of the compound's pharmacokinetic properties, including absorption, distribution, metabolism, excretion, and toxicity profiles

-

Investigation of potential applications as a fragment in fragment-based drug discovery approaches, similar to the "fragments of life" concept described for other heterocyclic compounds

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume